2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry. Its structure features a fused pyrrole and pyrimidine ring system, which contributes to its biological activity.
This compound can be classified under organic heterocycles, specifically as a pyrrolopyrimidine derivative. It is synthesized for various applications in pharmaceuticals, particularly as a potential therapeutic agent due to its interaction with biological targets such as enzymes and receptors.
The synthesis of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of catalysts may also enhance the efficiency of the cyclization process.
The molecular structure of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is characterized by:
The compound's structural data can be represented in various formats such as InChI and SMILES for computational modeling and database searches.
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can participate in several chemical reactions:
These reactions often require specific conditions such as the presence of acids or bases, temperature control, and sometimes inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is primarily related to its ability to interact with biological macromolecules:
Experimental studies are required to elucidate the precise mechanisms and affinities for target proteins or receptors.
Data from spectral analyses (NMR, IR) can provide insights into functional groups and molecular interactions.
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has potential applications in various scientific fields:
The pyrrolo[3,4-d]pyrimidine scaffold represents a bicyclic heterocyclic framework characterized by fusion between a pyrrole ring and positions 3 and 4 of a pyrimidine ring. This architecture creates a planar, electron-rich system that mimics purine bases, enabling competitive binding at ATP sites of kinases and other nucleotide-binding targets [1] . The partially saturated 6,7-dihydro-5H moiety introduces conformational flexibility while maintaining aromatic character across the pyrimidine ring. This facilitates adaptability to diverse binding pockets while preserving essential π-stacking interactions [4]. Crucially, the pyrrolo[3,4-d]pyrimidine core offers multiple substitution vectors (positions 2, 4, 5, and 7), enabling precise modulation of steric, electronic, and solubility properties. Position 7's quaternary center (as in 7,7-dimethyl derivatives) imposes distinct three-dimensional constraints that profoundly influence target selectivity and metabolic stability [1] [4].
Table 1: Key Structural Features of Pyrrolo[3,4-d]Pyrimidine Scaffolds
Structural Element | Functional Role | Biological Consequence |
---|---|---|
Pyrimidine ring (positions 4-6) | Electron-deficient aromatic system | ATP-competitive kinase inhibition; Hydrogen-bond acceptor capabilities |
Pyrrole ring (positions 1-3,7) | Electron-rich system with sp³-hybridized C7 | Facilitates π-stacking; Enables stereochemical control at C7 |
6,7-Dihydro-5H moiety | Partial saturation | Enhanced solubility versus fully aromatic systems; Controlled conformational flexibility |
N5-H position | Hydrogen bond donor capability | Critical for hinge region interactions in kinase targets (e.g., ATR, CDK2) |
C2, C4, C7 substitution sites | Tunable electronic/steric properties | Modulates potency, selectivity, and pharmacokinetic parameters |
Pyrrolo[3,4-d]pyrimidines emerged as strategic bioisosteres of purines and 7-deazapurines in the 2000s, designed to overcome limitations of early kinase inhibitors [7]. Initial explorations focused on 2,4-diamino derivatives (e.g., FAK/Pyk2 inhibitors), where the scaffold demonstrated superior kinase selectivity compared to imidazopyrimidines due to reduced π-surface area [7]. The 2010s witnessed systematic exploration of C7 substitutions, revealing that sp³-hybridized centers (particularly geminal dimethyl groups) significantly improved metabolic stability by shielding reactive sites from oxidative metabolism [1] [4]. A breakthrough came with the discovery of compound 48f (7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative), which exhibited sub-nanomolar ATR inhibition (IC₅₀ = 0.0030 μM) and potent activity against ATM-deficient tumor cell lines (IC₅₀ = 0.040-0.098 μM) [1]. Parallel developments exploited the scaffold in CDK2 inhibitors, where pyrazolo[3,4-d]pyrimidine analogs demonstrated dual cytotoxicity/CDK2 inhibition (e.g., compound 14: IC₅₀ = 0.057 ± 0.003 μM against CDK2/cyclin A2) . Recent innovations include hybrid structures incorporating pyrrolo[3,4-d]pyrimidine cores into multitargeted inhibitors (e.g., ATR/PI3K dual inhibitors) and antibody-drug conjugates (ADCs) payloads [1] [6].
Table 2: Evolution of Key Pyrrolo[3,4-d]Pyrimidine Derivatives in Oncology
Era | Representative Derivatives | Primary Target | Key Advancement | Ref |
---|---|---|---|---|
2000s | 2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidines | FAK/Pyk2 | Demonstrated scaffold viability for kinase inhibition; Established hinge binding motif | [7] |
2010-2015 | 7-Monoalkyl derivatives (e.g., 7-methyl) | CDK2, ATR | Validated C7 as key selectivity vector; Identified metabolic instability issues | |
2015-2020 | 7,7-Dialkyl derivatives (e.g., 48f) | ATR | Achieved sub-nanomolar potency; Showcased synthetic lethality in ATM-deficient models | [1] |
2020-present | 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines | Undisclosed kinases | Optimized solubility-permeability balance; Advanced to preclinical development | [1] [4] |
The strategic incorporation of a 2-ethyl substituent and 7,7-dimethyl groups represents a pinnacle of rational design in pyrrolo[3,4-d]pyrimidine optimization. The 7,7-dimethyl moiety creates a quaternary stereogenic center that imposes significant conformational constraints on the pyrrole ring. This reduces the entropic penalty upon target binding and shields the electrophilic C6-C7 bond from cytochrome P450-mediated oxidation, markedly improving metabolic stability (e.g., 30.0% bioavailability in SD rats for 48f versus <5% for non-dimethylated analogs) [1]. Additionally, the geminal dimethyl group induces subtle puckering in the dihydropyrrole ring, optimizing van der Waals contacts with hydrophobic regions in ATR and related kinases [4].
The C2-ethyl group balances hydrophobicity and steric occupancy. Compared to bulkier aryl groups, the ethyl substituent maintains high membrane permeability (Papp A→B = 8.23 × 10⁻⁶ cm/s) while providing sufficient lipophilicity for target engagement. Structure-activity relationship (SAR) studies reveal that ethyl optimally fills a narrow hydrophobic pocket adjacent to the ATP-binding site in kinases, with larger groups (e.g., propyl) causing steric clashes and smaller groups (methyl) diminishing hydrophobic interactions [1] [4]. The combination of 2-ethyl and 7,7-dimethyl groups synergistically enhances kinase selectivity profiles by disfavoring binding to off-target kinases with smaller gatekeeper residues.
Table 3: SAR of Substituents at C2 and C7 Positions
Position | Substituent | Potency (IC₅₀ range) | Metabolic Stability | Selectivity Implications |
---|---|---|---|---|
C2 | H | µM range | High | Broad kinase inhibition; Low cellular potency |
Methyl | 50-100 nM | Moderate | Improved cellular activity; Residual off-target effects | |
Ethyl | 1-10 nM | High | Optimized hydrophobic fit; Enhanced selectivity | |
Phenyl | 5-50 nM | Low | High potency but CYP inhibition risk; Poor solubility | |
C7 | H | >1 µM | Very low | Rapid oxidation; Limited utility |
Methyl | 100-500 nM | Moderate | Improved t₁/₂; Moderate cellular activity | |
7,7-Dimethyl | <10 nM | High | Shielded oxidation; Enhanced target residence time | |
Spirocyclopropyl | 10-50 nM | High | Reduced potency vs dimethyl; Synthetic complexity |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6